Propentofylline-d6
Overview
Description
Propentofylline-d6 is a deuterated form of propentofylline, a xanthine derivative known for its neuroprotective properties. This compound is primarily used in scientific research to study its effects on neurodegenerative diseases and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propentofylline-d6 involves the incorporation of deuterium atoms into the propentofylline molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of the core xanthine structure, followed by the introduction of the deuterated side chains. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Propentofylline-d6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, often under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, typically under anhydrous conditions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide), often under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated alcohols. Substitution reactions can result in a variety of substituted xanthine derivatives.
Scientific Research Applications
Propentofylline-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.
Biology: Employed in cellular and molecular biology to investigate its effects on cell signaling pathways and gene expression.
Medicine: Studied for its potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery and development.
Mechanism of Action
Propentofylline-d6 exerts its effects through multiple mechanisms, including:
Phosphodiesterase Inhibition: By inhibiting phosphodiesterase, it increases the levels of cyclic AMP and cyclic GMP, leading to enhanced cellular signaling.
Adenosine Reuptake Inhibition: By inhibiting the reuptake of adenosine, it increases the availability of adenosine in the synaptic cleft, which has neuroprotective and anti-inflammatory effects.
Glial Modulation: It modulates the activity of glial cells, reducing the production of proinflammatory factors and enhancing the clearance of glutamate, thereby protecting neurons from damage.
Comparison with Similar Compounds
Propentofylline-d6 is similar to other xanthine derivatives such as pentoxifylline and theophylline. it is unique in its deuterated form, which provides enhanced stability and allows for more precise studies in research settings.
List of Similar Compounds
Pentoxifylline: Another xanthine derivative with vasodilatory and anti-inflammatory properties.
Theophylline: A xanthine derivative used primarily as a bronchodilator in the treatment of respiratory diseases.
Caffeine: A well-known xanthine derivative with stimulant effects on the central nervous system.
Properties
IUPAC Name |
1-(1,1,2,2,3,3-hexadeuterio-5-oxohexyl)-3-methyl-7-propylpurine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3/c1-4-8-18-10-16-13-12(18)14(21)19(15(22)17(13)3)9-6-5-7-11(2)20/h10H,4-9H2,1-3H3/i5D2,6D2,9D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQOQRRFDPXAGN-BHEAPFQRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(=O)C)C([2H])([2H])C([2H])([2H])N1C(=O)C2=C(N=CN2CCC)N(C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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